Pentopyranic acid

描述

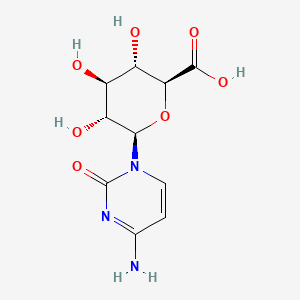

Pentopyranic acid (C₁₀H₁₃O₈N₃) is a cytosine nucleoside isolated from Streptomyces griseochromogenes during studies on the biosynthesis of the nucleoside antibiotic blasticidin S . Structurally, it consists of a cytosine base linked to a β-D-glucopyranosyluronic acid moiety via a glycosidic bond (Fig. 1). Its amphoteric nature arises from two ionizable groups: a carboxylic acid (pKa ≈ 2.3) and the amino group of the cytosine nucleus (pKa ≈ 4.0) . UV absorption spectra confirm its cytosine-derived structure, with maxima at 276 nm (in 0.01 N HCl) and 270 nm (in 0.01 N NaOH) .

Key spectroscopic data include:

- ¹H-NMR: Anomeric proton signals at δ 5.84 (J = 8 Hz) and δ 4.40 (J = 9 Hz), characteristic of axial-equatorial coupling in the glucuronic acid ring .

- Mass spectrometry: Fragment ions (e.g., m/z 410, 349) from its methyl tetra-acetate derivative confirm the glucuronic acid moiety .

This compound is hypothesized to act as a biosynthetic intermediate in blasticidin S production, linking cytosine nucleosides to hexuronic acid-containing precursors .

属性

CAS 编号 |

59862-05-4 |

|---|---|

分子式 |

C10H13N3O7 |

分子量 |

287.23 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6R)-6-(4-amino-2-oxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C10H13N3O7/c11-3-1-2-13(10(19)12-3)8-6(16)4(14)5(15)7(20-8)9(17)18/h1-2,4-8,14-16H,(H,17,18)(H2,11,12,19)/t4-,5-,6+,7-,8+/m0/s1 |

InChI 键 |

CHKIQPXDGYGCHW-YOWKYNACSA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(=O)O)O)O)O |

手性 SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

规范 SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(=O)O)O)O)O |

同义词 |

1-(beta-D-glucopyranosyluronic acid)cytosine pentopyranic acid |

产品来源 |

United States |

相似化合物的比较

Table 1: Comparative Properties of this compound and Related Nucleosides

Functional Analogues: Blasticidin S and Capreomycin

- Blasticidin S : A nucleoside antibiotic containing cytosinine as its nucleoside component. Unlike this compound, cytosinine lacks a uronic acid group, instead featuring a disaccharide moiety . This structural divergence underscores the specificity of this compound’s role in uronic acid integration during biosynthesis.

- Capreomycin: A peptide antibiotic with a disaccharide unit .

Research Implications and Gaps

Current data emphasize this compound’s unique role in blasticidin S biosynthesis, but detailed comparisons with pentopyranines A–F and other nucleoside antibiotics remain underexplored. Future studies should prioritize:

Full structural characterization of pentopyranines A–F.

Enzymatic studies to confirm this compound’s role in uronic acid transfer.

Comparative bioactivity assays against cytosine-based antibiotics like blasticidin S.

常见问题

Q. 1.1. How is pentopyranic acid structurally characterized, and what analytical techniques are essential for confirming its identity?

Methodological Answer: Structural elucidation of this compound (1-(β-D-glucopyranosyluronic acid)-cytosine) requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR):

- 1H-NMR (100 MHz) reveals key signals, such as the anomeric proton at δ 5.84 (d, J=8 Hz) and cytosine protons (H5 at δ 6.47, H6 at δ 8.08). Coupling constants (e.g., J₁,₂=8.5 Hz) confirm the β-configuration of the glucuronic acid moiety .

- Decoupling experiments resolve overlapping signals in complex spectra .

- Mass Spectrometry (MS):

- UV Spectroscopy:

Q. 1.2. What is the biosynthetic role of this compound in Streptomyces griseochromogenes, and how can this pathway be experimentally validated?

Methodological Answer: this compound is hypothesized as an intermediate in blasticidin S biosynthesis. Key validation approaches include:

- Isotopic Labeling:

- Genetic Knockout Studies:

- Comparative Metabolomics:

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in spectral data when characterizing novel this compound derivatives?

Methodological Answer: Contradictions in spectral interpretation often arise from overlapping signals or stereochemical ambiguities. Strategies include:

- High-Field NMR (≥500 MHz):

- 2D NMR Techniques:

- Computational Modeling:

Q. 2.2. What experimental designs are optimal for studying this compound’s stability under varying pH and temperature conditions?

Methodological Answer: Design a multifactorial stability study:

- pH Range:

- Test stability in buffers (pH 2–10) to simulate physiological and storage conditions.

- Temperature Gradients:

- Incubate samples at 4°C, 25°C, and 37°C for 0–72 hours.

- Analytical Endpoints:

- Statistical Analysis:

- Use ANOVA to assess interactions between pH, temperature, and degradation rate.

Q. 2.3. How can researchers address the low solubility of this compound in aqueous systems for biological assays?

Methodological Answer: Solubility limitations require tailored formulation strategies:

- Co-Solvent Systems:

- Test DMSO, ethanol, or cyclodextrins at non-toxic concentrations (<1% v/v).

- pH Adjustment:

- Nanoformulation:

Data Contradiction Analysis

Q. 3.1. How should researchers interpret conflicting reports on this compound’s biological activity?

Methodological Answer: Contradictions may stem from assay variability or impurity profiles. Mitigation steps:

- Purity Validation:

- Standardized Assays:

- Adopt OECD guidelines for cytotoxicity or antimicrobial testing.

- Meta-Analysis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。